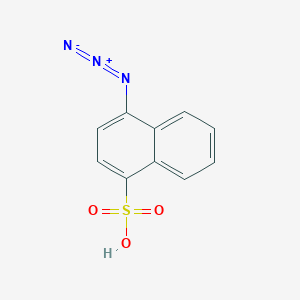

4-Azidonaphthalene-1-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93673-76-8 |

|---|---|

Molecular Formula |

C10H7N3O3S |

Molecular Weight |

249.25 g/mol |

IUPAC Name |

4-azidonaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H7N3O3S/c11-13-12-9-5-6-10(17(14,15)16)8-4-2-1-3-7(8)9/h1-6H,(H,14,15,16) |

InChI Key |

GRTYJQZJVVTEQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Precursor Compound: 4 Aminonaphthalene 1 Sulfonic Acid Naphthionic Acid the Direct Precursor to the Target Compound is Well Characterized. Naphthionic Acid is a White, Solid Organic Compound That is Slightly Soluble in Water.chembk.comit is a Derivative of Naphthalene Carrying Both an Amine Nh₂ and a Sulfonic Acid So₃h Group.wikipedia.orgit is Synthesized Industrially by the Sulfonation of 1 Aminonaphthalene.wikipedia.orgthis Process Involves Heating the Aminonaphthalene with Sulfuric Acid, Though This Can Lead to Mixtures of Isomers.google.comnaphthionic Acid is a Significant Intermediate in the Synthesis of Various Azo Dyes.wikipedia.org

| Property | Data for 4-Aminonaphthalene-1-sulfonic acid |

| IUPAC Name | 4-aminonaphthalene-1-sulfonic acid |

| Synonyms | Naphthionic acid, Piria's acid |

| CAS Number | 84-86-6 |

| Molecular Formula | C₁₀H₉NO₃S |

| Molar Mass | 223.25 g/mol |

| Appearance | White solid / Needle-like crystals |

| Density | ~1.67 g/cm³ |

Sources: wikipedia.orgsigmaaldrich.commerckmillipore.comnih.govsigmaaldrich.com

Principles of Azido Group Reactivitythe Azido Group –n₃ is a Versatile Functional Group in Organic Chemistry. Its Reactivity is Central to the Presumed Function of 4 Azidonaphthalene 1 Sulfonic Acid.

Synthesis: Aryl azides are typically prepared from the corresponding aryl amine. The process involves diazotization of the amine group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic solution, followed by treatment of the resulting diazonium salt with an azide (B81097) salt (e.g., sodium azide). nih.gov

Photoaffinity Labeling: A key application of aryl azides is in photoaffinity labeling. mdpi.com Upon irradiation with UV light, the azido (B1232118) group expels a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. nih.gov This nitrene can then form a covalent bond by inserting into nearby C-H, N-H, or O-H bonds of a target molecule, such as a protein binding site. nih.govmdpi.com This makes azido-compounds valuable tools for identifying and mapping ligand-receptor interactions. nih.gov

Role of Naphthalene Sulfonic Acid Derivativesnaphthalene Sulfonic Acid and Its Derivatives Are Important in Advanced Chemical Research and Industry.

Direct Synthesis Strategies for Naphthalene Azido-Sulfonates

Direct synthesis of naphthalene azido-sulfonates, including 4-azidonaphthalene-1-sulfonic acid, remains a challenging endeavor with limited literature documentation. The direct introduction of both an azido (B1232118) and a sulfonic acid group onto the naphthalene ring in a single step is not a commonly employed synthetic route. The inherent reactivity and directing effects of these functional groups make controlling the regioselectivity of such a direct transformation difficult.

Precursor-Based Derivatization Approaches

The most well-established and widely utilized methods for synthesizing this compound involve the chemical modification of functionalized naphthalene precursors. These approaches offer better control over the final product's structure and purity.

Transformation from Amino-Substituted Naphthalene Sulfonic Acids

The primary and most extensively documented method for the synthesis of this compound is through the derivatization of 4-aminonaphthalene-1-sulfonic acid, commonly known as naphthionic acid. wikipedia.orgnih.govwikipedia.org This multi-step process is a cornerstone in the production of various naphthalene-based compounds.

The synthesis commences with the diazotization of the amino group of naphthionic acid. wikipedia.orgepa.gov This reaction is typically carried out in an acidic medium, often using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), to convert the primary amine into a diazonium salt. epa.gov This intermediate, the 4-sulfonaphthalene-1-diazonium salt, is generally not isolated and is used directly in the subsequent step due to its potential instability.

The crucial step in forming the azido functional group is the reaction of the in situ generated diazonium salt with an azide (B81097) source, most commonly sodium azide. This reaction proceeds via a nucleophilic substitution mechanism, where the azide ion displaces the dinitrogen molecule from the diazonium group, yielding the desired this compound. While the specific reaction conditions can be optimized, this two-step, one-pot sequence from the amino precursor is the most practical and efficient method reported.

Table 1: Key Reactants in the Synthesis from 4-Aminonaphthalene-1-sulfonic Acid

| Reactant | Role |

| 4-Aminonaphthalene-1-sulfonic acid | Starting Material |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent |

| Hydrochloric Acid (HCl) | Acidic Medium for Diazotization |

| Sodium Azide (NaN₃) | Azide Source |

Generation from Naphthoquinone Sulfonic Acid Precursors (e.g., 1,2-Naphthoquinone-4-sulfonic Acid)

An alternative synthetic route to azidonaphthalene derivatives involves the use of naphthoquinone sulfonic acids as precursors. Specifically, 1,2-naphthoquinone-4-sulfonic acid sodium salt, also known as Folin's reagent, can serve as a starting material. nih.govnih.govsigmaaldrich.com

The synthesis involves the reaction of 1,2-naphthoquinone-4-sulfonic acid with a nitrogenous nucleophile, such as an azide ion. nih.gov The reaction of the sodium salt of 1,2-naphthoquinone-4-sulfonic acid with sodium azide in an aqueous medium leads to the formation of 4-azido-1,2-naphthoquinone. nih.gov While this product is not this compound, it represents a closely related azidonaphthalene quinone structure. Further chemical modifications would be necessary to convert the quinone moiety to a hydroxyl group and subsequently to the desired sulfonic acid derivative, though this specific transformation is not extensively detailed in the reviewed literature. This method highlights the versatility of naphthoquinone precursors in accessing various substituted naphthalene systems.

Development of Chiral Azidonaphthalene Sulfonic Acid Derivatives

The development of chiral sulfonic acids has gained significant attention for their application as catalysts in asymmetric synthesis. nih.govresearchgate.net While the direct synthesis of chiral this compound is not explicitly described, the principles for creating chiral sulfonic acid derivatives of naphthalene can be applied.

One approach involves the use of a chiral starting material or a chiral auxiliary to introduce stereocenters into the naphthalene framework. For instance, a synthetic strategy could involve the resolution of a racemic mixture of a suitable precursor, such as an aminonaphthalene sulfonic acid with an additional chiral center, before the introduction of the azido group.

Another strategy involves the synthesis of axially chiral sulfonic acids. nih.gov This can be achieved by introducing bulky substituents around the C-N bond in peri-substituted aminonaphthalenesulfonic acids to restrict rotation and create stable atropisomers. nih.gov Although not demonstrated for the 4-azido derivative specifically, this methodology provides a pathway for the design and synthesis of novel chiral azidonaphthalene sulfonic acid derivatives. The optical resolution of these racemic mixtures can be achieved through the formation of diastereomeric salts with a chiral amine or via preparative chiral high-performance liquid chromatography (HPLC). researchgate.net

Optimization of Synthetic Pathways and Reaction Efficiencies

The optimization of synthetic pathways for producing this compound and its analogues is crucial for improving yields, reducing reaction times, and enhancing product purity. Key areas for optimization include the diazotization and azidation steps.

For the diazotization of 4-aminonaphthalene-1-sulfonic acid, controlling the temperature is critical to prevent the decomposition of the diazonium salt. The reaction is typically carried out at low temperatures, often between 0 and 5 °C. The stoichiometry of the reactants, particularly the amount of nitrous acid, must be carefully controlled to ensure complete conversion of the amine without leading to unwanted side reactions.

In the subsequent azidation step, the rate of addition of the azide source and the reaction temperature are important parameters. The reaction can be vigorous, and careful control is necessary to manage the evolution of nitrogen gas. The choice of solvent can also influence the reaction efficiency. While aqueous media are common, the use of co-solvents may improve the solubility of reactants and facilitate a smoother reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

For a related compound, 4‐amino‐3‐hydroxy‐1‐naphthalene sulfonic acid, ¹H-NMR and ¹³C-NMR were used for analysis, demonstrating the utility of this technique in characterizing substituted naphthalenes. In complex systems, variable temperature NMR (VT NMR) can be employed to study the dynamic behavior of molecules in solution. For instance, in a study of a copper(I) Schiff base complex, VT NMR in acetonitrile (B52724) revealed the presence of a single species with broadened peaks at room temperature, which resolved into multiple species at lower temperatures, indicating dynamic exchange processes. Such techniques could be valuable in studying the conformational dynamics or potential aggregation of this compound in different solvents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the azide (-N₃), sulfonic acid (-SO₃H), and aromatic naphthalene groups.

Key expected IR absorption bands include:

Azide (N₃) group: A strong, sharp absorption band typically appears in the region of 2100-2260 cm⁻¹.

Sulfonic acid (SO₃H) group: This group gives rise to several characteristic bands. A broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region. libretexts.org The S=O stretching vibrations are typically strong and appear in the 1350-1470 cm⁻¹ (asymmetric) and 1120-1230 cm⁻¹ (symmetric) ranges. researchgate.net The C-S stretching vibration may be observed around 692 cm⁻¹. researchgate.net

Aromatic Naphthalene Ring: C-H stretching vibrations for aromatic rings are typically found between 3000 and 3100 cm⁻¹. libretexts.org In-ring C-C stretching vibrations occur in the 1400-1600 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations can provide information about the substitution pattern on the naphthalene ring.

A general understanding of where functional groups absorb can be seen in the following interactive table. libretexts.orglibretexts.org

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Azide (-N₃) | 2100-2260 (strong, sharp) |

| Sulfonic Acid O-H | 2500-3300 (broad) |

| Sulfonic Acid S=O | 1350-1470 (asymmetric), 1120-1230 (symmetric) |

| Aromatic C-H | 3000-3100 |

| Aromatic C=C | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The naphthalene ring system in this compound is the primary chromophore. The position and intensity of the absorption bands are influenced by the attached azide and sulfonic acid groups.

For a similar compound, 4-Amino naphthalene-1-sulfonic acid-alginate, the maximum excitation wavelength was observed at 325 nm in water. researchgate.net The UV absorption spectra of substituted azobenzene (B91143) dyes, which also feature aromatic systems, are sensitive to protonation, resulting in changes in both absorption maximum and intensity. researchgate.net This suggests that the UV-Vis spectrum of this compound could be sensitive to the pH of the solution due to the sulfonic acid group. The electronic absorption properties are a result of π → π* transitions within the naphthalene aromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental formula.

The fragmentation of aromatic compounds in MS often results in a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for sulfonic acids can involve the loss of the SO₃H group or parts of it. In short-chain carboxylic acids, prominent peaks from the loss of OH (M-17) and COOH (M-45) are observed. libretexts.org While not directly analogous, similar cleavages might be expected for the sulfonic acid group. The azide group can also fragment, potentially leading to the loss of N₂. The fragmentation cascade produces a variety of mass peaks with different intensities, providing valuable structural information. nih.gov

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules. Naphthalene and its derivatives are often fluorescent. For instance, 8-Anilinonaphthalene-1-sulfonic acid (ANS), a structurally related compound, is a well-known fluorescent probe whose emission properties are highly sensitive to the polarity of its environment. wikipedia.orgnih.gov ANS is weakly fluorescent in polar solvents like water but exhibits significantly enhanced fluorescence with a blue-shifted emission maximum in less polar environments. nih.gov

The photophysical properties of this compound can be investigated using fluorescence spectroscopy. Key parameters that can be determined include:

Excitation and Emission Maxima: These wavelengths correspond to the energies of electronic absorption and emission, respectively.

Quantum Yield: This measures the efficiency of the fluorescence process.

Fluorescence Lifetime: This is the average time the molecule spends in the excited state before returning to the ground state. For example, the lifetime of 1,8-anilinonaphthalene sulfonic acid bound to proteins was found to have a major time constant of 16 ns. nih.gov

The fluorescence properties of this compound are likely to be influenced by the solvent polarity, pH, and the presence of quenchers. The azide group may also influence the fluorescence through intramolecular quenching mechanisms. The study of these properties is crucial for understanding the photophysics of the molecule and for potential applications as a fluorescent probe. researchgate.net

Reactivity Profiles and Mechanistic Investigations of the Azido Moiety

Thermal Decomposition and Nitrene Generation Pathways

The thermal decomposition of aryl azides is a well-established method for generating highly reactive nitrene intermediates. When heated, 4-Azidonaphthalene-1-sulfonic acid is expected to undergo the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process, to yield the corresponding 4-sulfonatonaphthylnitrene. This process is a critical pathway as the resulting nitrene is a potent electrophile that can engage in a variety of subsequent reactions, including C-H insertion, addition to π-systems, and dimerization to form azo compounds. The rate of decomposition is influenced by factors such as temperature and the solvent used. For instance, studies on the related 4,4′-Azobis(4-cyanopentanoic acid) show that decomposition rates and activation energies are solvent-dependent, with different values observed in aqueous media versus organic solvents like N,N-dimethylformamide. rsc.org

Table 1: Decomposition Parameters for Related Azo Compounds

| Compound | Medium | Activation Energy (Ea) | Half-life (t½) at specified temp. |

|---|---|---|---|

| racemic-ACPA | Aqueous | 132.2 kJ mol⁻¹ | 10 h at 65 °C |

| meso-ACPA | Aqueous | 131.7 kJ mol⁻¹ | 10 h at 67 °C |

| ACPA (mixture) | DMF | 134.0 kJ mol⁻¹ | 10 h at 63 °C |

Data sourced from a study on 4,4′-Azobis(4-cyanopentanoic acid) (ACPA) and may be used to illustrate general principles of thermal decomposition. rsc.org

Photochemical Activation and Excited State Dynamics

Beyond thermal methods, the azido (B1232118) group of this compound can be activated by photochemical means. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, which can then decay via the expulsion of N₂ to generate the same nitrene intermediate as in the thermal pathway. The photochemistry of azides can be wavelength-dependent. nih.gov For related molecules like azobenzene (B91143), excitation to different excited states (e.g., the lower-energy nπ* state versus the higher-energy ππ* state) can lead to different reaction quantum yields and deactivation pathways. nih.gov

The excited-state dynamics of naphthalene-based systems are complex and can involve multiple deactivation channels, including fluorescence and intersystem crossing. researchgate.netiaea.org Studies on naphthalene (B1677914) azo dyes, which share the naphthalene core, reveal multiple excited-state lifetimes on the picosecond timescale. rsc.orgrsc.org For this compound, photoexcitation would likely populate singlet excited states (S₁), which could then either undergo nitrogen elimination to form the singlet nitrene or undergo intersystem crossing to a triplet state (T₁), which would then form the triplet nitrene upon decomposition. The specific pathway taken influences the subsequent reactivity of the nitrene.

Nucleophilic Substitution Reactions Involving Azide (B81097) Ions

Nucleophilic aromatic substitution (SNAr) provides a primary route for the synthesis of aryl azides. This typically involves the displacement of a good leaving group, such as a halide, from an electron-deficient aromatic ring by an azide ion (N₃⁻). While the sulfonic acid group is not a typical leaving group in SNAr reactions, recent studies have shown that under certain conditions, a sulfonic acid group on a sufficiently electron-deficient ring can be displaced by nucleophiles. nih.gov For example, 2,4-dinitrobenzene sulfonic acid undergoes ipso-substitution with active methylene (B1212753) compounds in the presence of a base like cesium carbonate in DMSO. nih.gov This suggests a potential, albeit likely challenging, pathway for reactions at the sulfonic acid position of this compound, especially if further activating groups are present on the naphthalene ring. More commonly, the azido group itself would be introduced onto a precursor molecule, such as 4-chloro- or 4-fluoronaphthalene-1-sulfonic acid, via nucleophilic substitution. mdpi.com

Cycloaddition Reactions of the Azido Group

The azido group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgnih.gov

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (the azide) and a dipolarophile (typically an alkyne or alkene) to form a five-membered ring. wikipedia.orgorganic-chemistry.org In the case of this compound reacting with an alkyne, the product is a 1,2,3-triazole. The classical, thermal Huisgen cycloaddition is a concerted, pericyclic reaction where the 4π electrons of the azide and 2π electrons of the alkyne participate in a [4π+2π] cycloaddition. organic-chemistry.org This reaction is often slow and may require elevated temperatures, sometimes leading to a mixture of regioisomers (1,4- and 1,5-substituted triazoles). wikipedia.org

A significant advancement is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates. The CuAAC reaction is much faster than the thermal variant, can be performed at room temperature, and is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. wikipedia.org Ruthenium-catalyzed versions (RuAAC) are also known and provide access to the 1,5-regioisomer. wikipedia.org

Table 2: Comparison of Thermal and Catalyzed Azide-Alkyne Cycloadditions

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) |

|---|---|---|

| Mechanism | Concerted [4+2] pericyclic | Stepwise, involves copper acetylides |

| Conditions | High temperature | Room temperature |

| Rate | Slow | Fast |

| Regioselectivity | Low (mixture of 1,4 and 1,5 isomers) | High (exclusively 1,4-isomer) |

| Reaction Type | True 1,3-Dipolar Cycloaddition | Click Reaction |

Azo compounds, characterized by the -N=N- linkage, are most commonly synthesized via the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner. researchgate.netpatsnap.comnih.gov However, azo compounds can also be formed as byproducts during the decomposition of azides. This pathway proceeds through the nitrene intermediate generated as described in section 4.1.

The formation of an azo compound from this compound can occur via two primary mechanisms involving the nitrene intermediate:

Nitrene Dimerization: Two molecules of the 4-sulfonatonaphthylnitrene intermediate can dimerize to form the corresponding azo compound, 4,4'-bis(sulfonato)azonaphthalene.

Nitrene-Azide Coupling: Alternatively, a generated nitrene intermediate can react with a second, unreacted molecule of this compound. This reaction also leads to the formation of the azo compound with the concomitant loss of another molecule of N₂.

These pathways are generally considered side reactions when the goal is to trap the nitrene with other substrates, but they become significant when the concentration of the parent azide is high and in the absence of more reactive trapping agents.

Advanced Applications in Chemical Biology and Functional Materials

Click Chemistry Methodologies for Bioconjugation and Functionalization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for modifying complex biological molecules. wikipedia.orgorganic-chemistry.org The azide (B81097) moiety of 4-azidonaphthalene-1-sulfonic acid is a key player in several click chemistry strategies.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and specificity in forming a stable triazole linkage between an azide and an alkyne. organic-chemistry.orgnih.gov This reaction has been extensively used for labeling a wide array of biomolecules, including proteins, nucleic acids, and glycans. mdpi.comnih.gov

The process often involves the metabolic incorporation of an azide- or alkyne-modified building block into a biomolecule within a living system. For instance, cells can be cultured with an azide-containing sugar, which is then incorporated into cell surface glycoproteins. researchgate.netnih.gov Subsequent treatment with an alkyne-functionalized probe in the presence of a copper(I) catalyst leads to the specific labeling of these glycoproteins. The use of ligands such as tris(hydroxypropyltriazolyl)methylamine (THPTA) is crucial as they accelerate the reaction and mitigate the toxicity of the copper catalyst to living cells. researchgate.netnih.govnih.gov

The CuAAC reaction's high efficiency and bioorthogonality—meaning it does not interfere with native biological processes—make it a powerful tool for:

Visualizing biomolecules: Attaching fluorescent dyes to biomolecules for imaging purposes. researchgate.net

Identifying protein targets: Linking bioactive molecules to affinity tags for pull-down assays and mass spectrometry-based identification. mdpi.com

Creating complex biomaterials: Assembling macromolecules into well-defined architectures. mdpi.com

A significant advantage of CuAAC is its high rate acceleration, which can be 10⁷ to 10⁸ times faster than the uncatalyzed reaction. organic-chemistry.org It is also effective over a broad temperature range and in aqueous conditions across a pH range of 4 to 12. organic-chemistry.org

| Feature | Description |

| Reactants | Azide-functionalized molecule (e.g., this compound), Alkyne-functionalized probe |

| Catalyst | Copper(I) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High yield, high specificity, rapid kinetics, bioorthogonality |

| Applications | Biomolecular labeling, target identification, materials science |

Despite the utility of CuAAC, the copper catalyst can be toxic to living organisms. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative that circumvents the need for a metal catalyst. magtech.com.cnnih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide to form a stable triazole. magtech.com.cnnih.gov

The driving force for SPAAC is the release of ring strain in the cyclooctyne molecule upon reaction. magtech.com.cn Various cyclooctyne derivatives, such as dibenzocyclooctyne (DIBO) and difluorinated cyclooctyne (DIFO), have been developed to enhance reaction kinetics. nih.govresearchgate.net These reactions are highly efficient and bioorthogonal, allowing for the labeling of biomolecules in living cells and even whole organisms without the concern of copper toxicity. magtech.com.cnnih.gov

SPAAC has proven valuable for:

Labeling cell surface glycans, proteins, and lipids in living cells. nih.gov

Visualizing biological processes in real-time. nih.gov

Assembling hydrogels and other biocompatible materials.

| Cyclooctyne Derivative | Key Features |

| OCT | First-generation cyclooctyne, relatively slower reaction rates. researchgate.net |

| DIFO | Fluorinated cyclooctyne with significantly increased reaction rates. nih.gov |

| DIBO | Dibenzocyclooctyne with exceptionally fast reaction rates. nih.gov |

| DIBAC/BARAC | Azadibenzocyclooctyne derivatives with high reactivity. researchgate.net |

A more recent development in click chemistry involves the in situ generation of a reactive species through oxidation. In one such strategy, a catechol derivative can be oxidized to a highly reactive ortho-quinone. nih.gov This quinone can then rapidly undergo a cycloaddition reaction with a suitable reaction partner, such as a bicyclononyne (BCN). This oxidation-induced click chemistry has been applied to the formation of hydrogels for biomedical applications. nih.gov While not directly involving an azide, this principle of activating a molecule for a click reaction under specific conditions highlights the expanding toolkit available to chemical biologists.

Another example involves the oxidation of dihydrotetrazine to the highly reactive tetrazine, which can then participate in an inverse-electron-demand Diels-Alder (IEDA) reaction with a strained alkene or alkyne. nih.gov These oxidation-induced methods provide temporal control over the click reaction, allowing it to be initiated at a specific time and place.

The reaction of an azide with an unsymmetrical alkyne can potentially yield two different regioisomers of the triazole product: the 1,4-disubstituted and the 1,5-disubstituted triazole. The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of both isomers. organic-chemistry.org

A key advantage of the CuAAC reaction is its high regioselectivity, almost exclusively producing the 1,4-disubstituted triazole. organic-chemistry.orgnih.gov This is due to the copper-catalyzed mechanism that proceeds through a distinct pathway from the uncatalyzed thermal reaction.

However, in some instances, the 1,5-disubstituted triazole may be the desired product. In such cases, different catalysts, such as ruthenium, can be employed to favor the formation of the 1,5-isomer. nih.gov The ability to selectively synthesize a specific regioisomer is crucial as the substitution pattern on the triazole ring can significantly impact the properties and biological activity of the final conjugate. For example, researchers have developed methods using iron(III) chloride as a catalyst to achieve the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov The choice of catalyst and reaction conditions therefore allows for precise control over the structure of the final product.

| Catalyst | Predominant Regioisomer |

| Copper(I) | 1,4-disubstituted triazole organic-chemistry.orgnih.gov |

| Ruthenium | 1,5-disubstituted triazole nih.gov |

| Iron(III) | 1,5-disubstituted triazole nih.gov |

| None (Thermal) | Mixture of 1,4- and 1,5-isomers organic-chemistry.org |

Photochemical Probes for Biomolecular Interaction Studies

The azido (B1232118) group of this compound can be activated by light to form a highly reactive nitrene intermediate. This property makes it an excellent photoaffinity labeling (PAL) reagent for studying biomolecular interactions. mdpi.comnih.gov

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their biological targets. nih.govenamine.net The method involves a photoaffinity probe, which is a molecule that contains a photoreactive group (like the aryl azide in this compound), a recognition element for the target, and often a reporter tag for detection or enrichment. mdpi.com

The general workflow for a PAL experiment is as follows:

The photoaffinity probe is incubated with the biological sample, allowing it to bind to its target protein.

The sample is then irradiated with UV light of a specific wavelength (typically around 300-365 nm for aryl azides). nih.gov

Upon photoactivation, the aryl azide releases nitrogen gas (N₂) and forms a short-lived, highly reactive singlet nitrene. mdpi.comnih.gov

This nitrene can then undergo several reactions, including insertion into C-H or N-H bonds in close proximity, effectively forming a covalent bond between the probe and the target protein. nih.gov The singlet nitrene can also rearrange to a dehydroazepine intermediate, which is susceptible to attack by nucleophilic amino acid residues like lysine (B10760008) and cysteine. nih.gov

The now covalently labeled target protein can be identified and characterized using various techniques, such as mass spectrometry. enamine.net

Aryl azides are frequently used as photoaffinity probes due to their small size and relative stability in the dark. mdpi.com However, they do have some limitations, such as the potential for the relatively long-lived reactive species to label molecules non-specifically within a certain radius and the possibility of protein damage from the short-wavelength UV light required for activation. nih.gov Despite these drawbacks, their utility in mapping ligand-binding sites and identifying unknown protein targets remains significant in chemical biology and drug discovery. nih.govdntb.gov.ua

| Photoreactive Group | Activation Wavelength | Key Features |

| Aryl Azide | ~300 nm | Small size, generates reactive nitrene, can be non-specific. mdpi.comnih.gov |

| Benzophenone | ~350 nm | Generates a diradical, less protein damage due to longer wavelength. nih.gov |

| Diazirine | ~350 nm | Smallest size, generates a highly reactive carbene, less harmful wavelength. mdpi.com |

Fluorescent Probe Design and Application in Protein Conformational Studies

The design of fluorescent probes capable of reporting on the dynamic conformational changes of proteins is a cornerstone of modern biochemical and biophysical research. Probes derived from or analogous to the naphthalenesulfonate scaffold have proven to be particularly insightful. The fluorescence of these molecules is often highly sensitive to the polarity of their microenvironment. When such a probe binds to a protein, changes in the protein's conformation can alter the exposure of the probe to the aqueous solvent versus the more hydrophobic interior of the protein. This change in local environment leads to detectable shifts in fluorescence intensity and emission wavelength.

For instance, the binding of a fluorescent probe to a protein can result in a significant blue shift of its emission maximum and an enhancement of its fluorescence intensity, indicative of the probe moving into a less polar, more constrained environment within the protein structure. This principle has been effectively used to study the conformational changes associated with protein function, such as the transitions between active and inactive states of enzymes and receptors. nih.govresearchgate.net

A key aspect of a successful fluorescent probe for conformational studies is its ability to report on specific local changes without significantly perturbing the protein's natural structure or function. Therefore, the design often focuses on creating compact probes with specific reactive groups that allow for their precise attachment to a particular site on the protein. nih.gov

Investigation of Protein-Ligand Binding Hydrophobicity

The hydrophobicity of protein surfaces plays a critical role in mediating interactions with ligands, including other proteins, small molecules, and membranes. Naphthalene-based fluorescent probes, such as 1-anilinonaphthalene-8-sulfonate (ANS), a structural relative of this compound, are extensively used to characterize these hydrophobic binding sites. These probes typically exhibit weak fluorescence in aqueous solutions but become highly fluorescent upon binding to hydrophobic regions on a protein's surface. nih.govresearchgate.net

This phenomenon allows researchers to quantify the extent of solvent-exposed hydrophobicity on a protein and how it changes upon ligand binding. For example, a decrease in ANS fluorescence upon the addition of a specific ligand suggests that the ligand binds to and occludes a hydrophobic patch on the protein surface, or that ligand binding induces a conformational change that buries hydrophobic residues. nih.govresearchgate.net This technique is valuable for understanding the driving forces of protein-ligand recognition and for screening potential drug candidates that target hydrophobic pockets.

The data from such fluorescence titration experiments can be used to determine key binding parameters, including the dissociation constant (Kd) and the number of binding sites, providing quantitative insights into the protein-ligand interaction. researchgate.net

Protein Labeling and Site-Specific Functionalization Strategies

The ability to selectively label and functionalize proteins is essential for a wide range of applications, from studying their function in living cells to creating novel protein-based materials. The azide group in this compound makes it a prime candidate for such applications through bioorthogonal chemistry.

Chemoselective and Bioorthogonal Labeling of Proteins

The azide moiety is a key player in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The most prominent of these are the Staudinger ligation and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry." nih.gov

A compound like this compound can be used as a photo-reactive crosslinking agent. Upon photolysis with UV light, the aryl azide group forms a highly reactive nitrene intermediate that can insert into a variety of C-H, N-H, and O-H bonds in its immediate vicinity, leading to covalent attachment to a nearby protein. The sulfonate group can help to direct the probe to specific binding sites on the protein surface. This photo-affinity labeling approach allows for the identification of binding partners and the mapping of binding sites.

Integration into Metabolic Labeling Protocols

Metabolic labeling is a powerful technique for introducing bioorthogonal functional groups into biomolecules in living cells and organisms. nih.gov This is typically achieved by providing cells with a metabolic precursor that has been chemically modified to contain a bioorthogonal handle, such as an azide. nih.govnih.gov

For example, cells can be fed azido-sugars, which are then incorporated into glycoproteins through the cell's natural metabolic pathways. nih.govnih.gov Similarly, azido-amino acids can be incorporated into newly synthesized proteins. nih.gov Once incorporated, the azide-modified proteins can be selectively reacted with a probe or tag containing a complementary functional group, such as an alkyne, for visualization or purification. While this compound itself may not be directly incorporated metabolically, its azide functionality is central to the detection and functionalization steps that follow metabolic labeling with other azido-compounds.

Application as Analytical Derivatization Reagents

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. greyhoundchrom.com Reagents that introduce a fluorescent tag onto an analyte are particularly valuable as they can significantly enhance the sensitivity and selectivity of detection in techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov

The naphthalene (B1677914) sulfonate structure is a common scaffold for fluorescent derivatization reagents. While specific applications of this compound as a derivatization reagent are not extensively documented in the provided context, its structural motifs are present in established reagents. The general principle involves reacting the analyte of interest with the derivatizing agent to form a stable, highly fluorescent product that can be easily detected.

Integration into Functional Dyes and Pigments Research

The chromophoric naphthalene core of this compound suggests its potential as a building block for functional dyes and pigments. The electronic properties of the naphthalene ring system, and thus its color and fluorescence, can be tuned by the introduction of various substituents. The azide and sulfonic acid groups offer handles for further chemical modification, allowing for the integration of this scaffold into larger, more complex dye structures.

The azide group, for instance, can be used to covalently attach the chromophore to polymers or surfaces, creating functional materials with specific optical properties. The sulfonic acid group enhances water solubility, which is a desirable property for many dye applications, particularly in biological and aqueous environments. Research in this area would explore how the unique combination of the photo-reactive azide and the solubilizing sulfonate on the naphthalene core can be leveraged to create novel dyes and pigments with tailored properties for applications in areas such as sensing, imaging, and materials science.

Development of Advanced Materials Incorporating Naphthalene Sulfonate Scaffolds

The naphthalene sulfonate scaffold serves as a versatile platform for the design of advanced functional materials, owing to its unique combination of aromatic, sulfonic acid, and, in the case of this compound, photoreactive properties. Research into analogous structures has highlighted the potential for creating materials with tailored characteristics for a range of applications, from polymer science to catalysis.

The incorporation of naphthalene sulfonate moieties into polymer backbones has been shown to influence the resulting material's properties significantly. For instance, naphthalene-based polymers functionalized with sulfonic acid groups (-SO3H) have been successfully synthesized and employed as supports for catalytic systems. mdpi.com These materials exhibit high surface areas and a tunable porous structure, which are advantageous for catalytic applications such as Suzuki cross-coupling reactions. mdpi.com The presence of the sulfonate groups can also enhance the dispersion of catalytically active metal nanoparticles, leading to highly efficient and selective catalysts. mdpi.com

Furthermore, the concept of using azido-functionalized naphthalene sulfonates for creating cross-linked polymers has been established. A patent describes the use of naphthalene-bis(sulfonic azide) for the crosslinking of α-olefin polymers. google.com This process relies on the thermal or photochemical decomposition of the sulfonyl azide groups to form highly reactive nitrenes, which then create cross-links between polymer chains. google.comresearchgate.net This method allows for the transformation of linear polymers into robust network structures with enhanced mechanical and thermal stability. researchgate.net

While direct studies on this compound are limited in the context of materials science, the principles derived from related compounds provide a strong foundation for its potential applications. The azide group in this compound is a key functional handle that can be exploited for covalent incorporation into various material matrices. This can be achieved through two primary pathways:

Photo-crosslinking: Upon exposure to UV light, the aryl azide group generates a highly reactive nitrene intermediate. This nitrene can readily insert into C-H bonds of adjacent polymer chains, forming stable covalent cross-links. This technique can be used to create photo-patternable thin films, hydrogels, and surface modifications. The development of photo-crosslinkable hydrogels from natural polymers demonstrates the utility of introducing photosensitive groups to create scaffolds for tissue engineering. nih.gov

Click Chemistry: The azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. This highly efficient and specific reaction allows for the covalent attachment of the naphthalene sulfonate scaffold to polymers or surfaces that have been functionalized with alkyne groups. This modular approach enables the precise design of functional materials. The synthesis of polymers of intrinsic microporosity (PIMs) modified with azide groups showcases how these functionalities can be used to create cross-linked networks for applications like gas separation membranes. mdpi.com

The combination of the naphthalene sulfonate's inherent properties, such as its fluorescent nature and ability to act as a dispersant, with the reactive azide group makes this compound a promising building block for a new generation of advanced materials.

Research Findings on Related Naphthalene Sulfonate and Azide-Functionalized Materials

| Compound/Material System | Key Findings | Potential Application |

| Naphthalene-based polymers with -SO3H groups | Serve as effective supports for palladium catalysts in Suzuki cross-coupling reactions, showing high conversion and selectivity. mdpi.com | Heterogeneous catalysis |

| Naphthalene-bis(sulfonic azide) | Capable of crosslinking α-olefin polymers through the formation of nitrene intermediates upon heating. google.com | Polymer crosslinking |

| Polymers of Intrinsic Microporosity (PIMs) with azide groups | Thermal crosslinking of azide-modified PIMs leads to mechanically stable networks with increased gas permeability. mdpi.com | Gas separation membranes |

| Copolymers with sulfonyl azide derivatives | Can be used to form surface-attached polymer networks via thermally induced C-H insertion reactions. researchgate.net | Surface modification, microfabrication |

| 4-Amino naphthalene-1-sulfonic acid-alginate polymer | Covalent attachment of a naphthalene sulfonate derivative to a biopolymer, resulting in a fluorescent material. researchgate.net | Biomaterials, sensors |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules like 4-Azidonaphthalene-1-sulfonic acid. Such studies on related compounds, like other aryl azides, have provided deep understanding of their photochemical processes. nih.govacs.org

Theoretical calculations can predict various spectroscopic signatures, which are vital for characterizing the molecule and understanding its electronic transitions. For aryl azides, time-dependent DFT (TD-DFT) is a common method to simulate UV-Vis absorption spectra. These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For instance, studies on 1-naphthyl azide (B81097) have shown that the lowest energy electronic transitions are typically π → π* transitions within the naphthalene (B1677914) ring system and n → π* transitions associated with the azide group. While specific calculated values for this compound are not available, a hypothetical table of predicted spectroscopic data based on typical results for similar molecules is presented below.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Method | Predicted Signature | Type of Transition |

|---|---|---|

| UV-Vis (in silico) | ~280-320 nm | π → π* |

| ~240-260 nm | n → π* | |

| Infrared (in silico) | ~2100-2150 cm⁻¹ | Asymmetric N₃ stretch |

| ~1200-1250 cm⁻¹ | Symmetric N₃ stretch |

Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

Analysis of the electron density distribution reveals key aspects of a molecule's reactivity. The sulfonic acid group is strongly electron-withdrawing, which influences the electron density across the naphthalene ring and on the azide group. This can be quantified through calculated parameters such as molecular electrostatic potential (MEP) maps and atomic charges. The MEP map would likely show a region of negative potential around the sulfonate group and the terminal nitrogen of the azide, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. The distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would further indicate the regions involved in electron donation and acceptance, respectively.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this is particularly relevant for understanding its photochemistry, a characteristic feature of aryl azides. nih.gov

Upon UV irradiation, aryl azides typically undergo photolysis to form highly reactive nitrenes, which can then undergo various reactions such as insertion, cyclization, or rearrangement. Computational studies on compounds like 1-naphthyl azide have been used to identify the transition states for the extrusion of N₂ and the formation of the corresponding singlet or triplet nitrene. nih.govacs.org These calculations provide the energy barriers for these processes, which are crucial for understanding the reaction kinetics. Quantum chemical calculations have predicted that for aryl azides, there is a low energy barrier for the formation of the arylnitrene from the first excited singlet state (S₁) of the azide. acs.org

Table 2: Illustrative Calculated Energy Barriers for Aryl Azide Photolysis

| Reaction Step | Computational Method | Calculated Parameter | Hypothetical Value (kcal/mol) |

|---|---|---|---|

| Azide (S₀) → Azide (S₁) | TD-DFT | Excitation Energy | 80-90 |

| Azide (S₁) → Transition State | DFT | Activation Energy | 5-10 |

Note: This table provides typical energy values for aryl azide photochemistry and is not specific to this compound.

The surrounding solvent can significantly influence reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of different solvents. For a charged species like this compound, the polarity of the solvent would be expected to have a substantial impact on its ground and excited state properties, as well as on the stability of any charged intermediates or transition states. For instance, polar solvents could stabilize the zwitterionic form of the molecule and influence the lifetime and reactivity of the generated nitrene.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. While specific MD studies on this compound are not documented, the methodology has been applied to a wide range of functionalized naphthalenes and other aromatic systems. repec.orgnih.govnih.govresearchgate.netresearchgate.net

For this compound, MD simulations could be employed to explore its conformational flexibility, particularly the rotation around the C-S and C-N bonds. More importantly, MD simulations are invaluable for studying its interactions with other molecules, such as proteins or nucleic acids, which is critical for its application as a photoaffinity label. These simulations can reveal how the molecule binds to a target, the specific intermolecular interactions involved (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces), and the conformational changes that may occur upon binding. Such simulations can also shed light on the behavior of the molecule at interfaces or in different phases. nih.gov

Theoretical Structure-Activity Relationship (SAR) Studies for Functional Design

Theoretical Structure-Activity Relationship (SAR) studies utilize computational methods to correlate the chemical structure of a molecule with its functional activity. For this compound, which is primarily known for its use as a photoaffinity labeling reagent, SAR studies would be instrumental in optimizing its performance. These studies typically involve the calculation of various molecular descriptors and their correlation with experimentally observed activities, such as labeling efficiency or binding affinity.

Quantitative Structure-Activity Relationship (QSAR) is a key technique in this domain. A QSAR model for this compound could be developed to predict its photoreactivity and interaction with biological targets. nih.gov The process involves calculating a range of descriptors for the parent molecule and its hypothetical derivatives. These descriptors can be categorized as electronic, steric, and hydrophobic.

Key Descriptors for Theoretical SAR of this compound:

Electronic Descriptors: The distribution of charge, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are critical for understanding the photoreactivity of the azide group. The azide moiety is designed to form a highly reactive nitrene upon photolysis, and its efficiency is governed by the electronic environment of the naphthalene core. The electron-withdrawing nature of the sulfonate group significantly influences the electronic properties of the aromatic system.

Steric Descriptors: Molecular volume, surface area, and specific conformational angles dictate how the molecule fits into a biological binding site. For photoaffinity labeling, the steric compatibility between the probe and its target is crucial for effective cross-linking.

Hydrophobicity Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity, which affects its solubility and ability to cross biological membranes to reach its target. The sulfonic acid group imparts significant hydrophilicity to the molecule.

A hypothetical QSAR study on a series of azidonaphthalene derivatives could lead to a mathematical model that predicts their photo-labeling efficiency. Such a model would guide the synthesis of new probes with enhanced reactivity and specificity.

Table 1: Hypothetical Data for a Theoretical SAR Study of this compound Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Photoreactivity (Arbitrary Units) |

| This compound | -6.8 | -1.5 | 8.2 | 1.0 |

| 5-Nitro-4-azidonaphthalene-1-sulfonic acid | -7.2 | -2.0 | 9.5 | 1.3 |

| 5-Amino-4-azidonaphthalene-1-sulfonic acid | -6.5 | -1.2 | 7.8 | 0.8 |

This table is illustrative and presents the type of data that would be generated in a theoretical SAR study.

In Silico Design of Novel Azidonaphthalene Sulfonic Acid Derivatives

In silico design involves the use of computational methods to conceptualize and evaluate new molecules with desired properties before their actual synthesis. This approach is particularly valuable for designing novel derivatives of this compound tailored for specific applications, such as targeting particular proteins or possessing altered solubility and photoreactive characteristics.

The process of in silico design for new azidonaphthalene sulfonic acid derivatives would typically follow these steps:

Target Identification and Binding Site Analysis: If the goal is to design a probe for a specific protein, the three-dimensional structure of that protein is the starting point. Molecular docking simulations can then be used to predict how this compound and its potential derivatives bind to the target. researchgate.net These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Scaffold Hopping and Functional Group Modification: Based on the docking results, new derivatives can be designed by modifying the parent structure. This could involve adding or substituting functional groups on the naphthalene ring to enhance binding affinity or to modulate the reactivity of the azide group. For instance, adding electron-withdrawing groups might increase the photoreactivity of the azide.

ADME/Tox Prediction: An essential part of in silico design is the prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of the newly designed compounds. rsc.org This helps in filtering out candidates that are likely to have poor pharmacokinetic profiles or to be toxic.

Table 2: In Silico Design Parameters for Novel this compound Derivatives

| Designed Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Aqueous Solubility (logS) | Predicted Toxicity (LD50, mg/kg) |

| Parent Compound | Generic Binding Pocket | -6.5 | -2.1 | >2000 |

| Derivative A (with added carboxyl group) | Kinase A | -8.2 | -1.8 | >2000 |

| Derivative B (with extended alkyl chain) | GPCR B | -7.8 | -3.5 | Not Determined |

This table is illustrative and presents the type of data that would be generated during the in silico design process.

Through these computational approaches, it is possible to rationally design novel photoaffinity probes based on the this compound scaffold with potentially improved efficacy, selectivity, and safety profiles, thereby accelerating the discovery process in chemical biology and drug development.

Future Research Directions and Emerging Paradigms

Advancements in Microscopic and Imaging Techniques Integration

The integration of 4-azidonaphthalene-1-sulfonic acid, primarily as a photoaffinity label (PAL), with advanced microscopic techniques is set to provide unprecedented insights into molecular interactions within complex biological systems. nih.gov Upon photoactivation, typically with UV light, the aryl azide (B81097) group of the molecule forms a highly reactive nitrene intermediate that can covalently bond to nearby molecules, effectively capturing transient interactions in situ. nih.govrsc.org

Future research will likely focus on combining this photo-labeling capability with super-resolution microscopy (SRM) techniques such as STED (Stimulated Emission Depletion), SIM (Structured Illumination Microscopy), and SMLM (Single-Molecule Localization Microscopy). mdpi.comyoutube.com These methods bypass the diffraction limit of light, offering visualization at the nanoscale. mdpi.com By attaching a fluorophore to a this compound probe, researchers could first photo-crosslink the probe to its biological target (e.g., a specific protein) and then visualize the location of that interaction with nanoscale precision. This would allow for the precise mapping of binding sites and the study of protein-protein interactions within living cells with exceptional detail. rsc.org

Furthermore, the development of new photo-reactive probes with varied activation wavelengths will be crucial. nih.gov Visible-light-activated aryl azides are becoming more common, offering the advantage of reduced phototoxicity and deeper tissue penetration compared to UV light, making them more suitable for live-cell imaging experiments. rsc.org

High-Throughput Synthesis and Screening Methodologies

The principles of high-throughput experimentation (HTE), which utilize automation and parallel processing to rapidly test numerous experimental conditions, are being increasingly applied to chemical synthesis and biological screening. youtube.comyoutube.com This paradigm is highly relevant for the future of this compound and its derivatives.

High-Throughput Synthesis: Future efforts will likely involve the development of automated, high-throughput methods for synthesizing libraries of azidonaphthalene-based compounds. nih.govresearchgate.net By systematically varying the substituents on the naphthalene (B1677914) core, researchers can create a diverse collection of probes with different affinities, photoreactive properties, and solubilities. researchgate.net Techniques like solid-phase synthesis, where molecules are built on a resin support, are particularly amenable to automation and could be adapted for creating libraries of these photoaffinity probes. researchgate.net

High-Throughput Screening: Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to identify optimal probes for specific biological targets. youtube.comsigmaaldrich.com For instance, a library of azidonaphthalene derivatives could be screened against a panel of proteins to find new drug leads or to identify off-target interactions of existing drugs. nih.gov The "click chemistry" handle (the azide group) on these molecules allows for a straightforward method to detect binding, often by "clicking" on a reporter molecule (like a fluorophore) after the screening assay is complete. nih.gov

The table below illustrates a conceptual workflow for a high-throughput approach involving azidonaphthalene derivatives.

| Step | Description | Key Technologies | Potential Outcome |

| 1. Library Synthesis | Automated parallel synthesis of a diverse library of azidonaphthalene derivatives. | Robotic liquid handlers, solid-phase synthesis, multi-well plates. youtube.com | A collection of hundreds or thousands of unique photo-reactive compounds. nih.govresearchgate.net |

| 2. HTS Assay | Screening the compound library against a biological target (e.g., enzyme, receptor). | Automated plate readers, acoustic dispensing, cell-based assays. youtube.com | Identification of "hit" compounds that interact with the target. |

| 3. Hit Validation | Photo-crosslinking of hit compounds to the target in a more complex biological environment. | UV or visible light activation, gel electrophoresis (SDS-PAGE). | Confirmation of direct binding between the probe and the target protein. |

| 4. Target Identification | Analysis of the cross-linked product to identify the binding protein and site. | Mass spectrometry, proteomics. nih.gov | Discovery of new protein targets or validation of drug-target interactions. |

Exploration of Novel Bioorthogonal Ligation Chemistries

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.gov The azide group is a cornerstone of this field, and this compound is an ideal scaffold for these reactions. While the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are well-established, future research is focused on developing novel ligation chemistries with improved kinetics and biocompatibility. nih.govacs.org

The primary azide-based bioorthogonal reactions include:

Staudinger Ligation: An early bioorthogonal reaction where an azide reacts with a triarylphosphine to form an aza-ylide, which can then be trapped to form a stable amide bond. acs.org While highly selective, its main drawback is slow reaction kinetics. acs.org Research into phosphine (B1218219) reagents with enhanced reactivity continues.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called the "crown jewel" of click chemistry, this reaction between an azide and a terminal alkyne is extremely efficient and high-yielding. mt.comnih.gov However, the copper catalyst's toxicity limits its application in living cells. acs.org Future work involves developing new ligands to protect cells from copper toxicity. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC uses a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a catalyst. wikipedia.org This has become a preferred method for live-cell labeling. acs.org Ongoing research focuses on designing new cyclooctynes with even faster reaction rates and improved stability. nih.gov

Emerging paradigms in this area include the exploration of entirely new reaction partners for azides. For example, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) offer different regioselectivity than CuAAC, producing 1,5-substituted triazoles instead of the 1,4-isomer. ethz.ch Additionally, the use of multifluorinated aryl azides has been shown to accelerate reaction rates for both SPAAC and Staudinger ligations, opening a new avenue for probe design. nih.gov

Green Chemistry Approaches in Azidonaphthalene Sulfonic Acid Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound traditionally involves multi-step processes that can use harsh reagents. Future research will increasingly focus on developing more environmentally benign synthetic routes.

Key principles of green chemistry applicable to the synthesis of this compound include:

Safer Solvents and Reagents: A major goal is to replace hazardous organic solvents with greener alternatives, such as water. organic-chemistry.org The synthesis of aryl azides from aryl amines can be achieved in water, which significantly reduces the environmental impact. rsc.orgthieme-connect.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses, where an aromatic amine is converted directly to the aryl azide without isolating intermediates, improve atom economy and reduce waste. thieme-connect.comamazonaws.com

Use of Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. While many azide syntheses are moving away from metal catalysts to be "greener," the development of recyclable and non-toxic catalysts remains a key research area. organic-chemistry.org For the sulfonation step, solid acid catalysts could replace corrosive reagents like concentrated sulfuric acid.

A potential green synthetic route could involve the sulfonation of naphthalene in a solvent-free system or using a recyclable acid catalyst, followed by nitration and reduction to form 4-aminonaphthalene-1-sulfonic acid. The final, critical step would be the diazotization of the amine and subsequent reaction with a non-toxic azide source in an aqueous medium. thieme-connect.com Research has shown that arenediazonium tosylates react efficiently with sodium azide in water at room temperature, providing a clean and simple method for producing aryl azides. organic-chemistry.org

Development of Responsive and Smart Materials for Sensing and Catalysis

Smart materials are designed to respond to external stimuli, such as light, pH, or the presence of a specific chemical. The this compound molecule contains two key functional groups—the photoreactive azide and the ionizable sulfonic acid—that make it an attractive building block for such materials.

Sensing Applications: The sulfonic acid group can interact with metal ions, and the naphthalene moiety has inherent fluorescence properties. This combination could be exploited to create fluorescent sensors. nih.govmdpi.com Future research could focus on designing polymers or surfaces functionalized with azidonaphthalene sulfonic acid. Upon binding a target analyte (e.g., a heavy metal ion), a change in the fluorescence of the naphthalene group could be triggered, providing a detectable signal. mdpi.com The azide group could then be used to permanently "lock" the sensor onto a substrate (like a fiber optic cable or test strip) via photochemistry.

Responsive Materials and Catalysis: The photoreactive nature of the aryl azide group is central to its use in creating responsive materials. nih.gov Polymers incorporating this compound could be designed to change their properties upon exposure to light. For example, a hydrogel containing this compound could be made to swell or shrink in response to a light stimulus, which could have applications in microfluidics or drug delivery. The sulfonic acid groups would impart pH-responsiveness to the material. researchgate.net

In catalysis, the molecule could be used to immobilize catalysts onto a solid support. By first attaching the azidonaphthalene sulfonic acid to a surface and then using the sulfonic acid group to bind a catalytic metal complex, a light-activated, heterogeneous catalyst could be created. This would allow for spatial and temporal control over a chemical reaction, initiating it only when and where light is applied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.